Furo[3,2-c]pyridine-4(5H)-thione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-furo[3,2-c]pyridine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c10-7-5-2-4-9-6(5)1-3-8-7/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRVEGMDCBFWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302441 | |
| Record name | Furo[3,2-c]pyridine-4(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33007-10-2 | |
| Record name | Furo[3,2-c]pyridine-4(5H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33007-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-c]pyridine-4(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 3,2 C Pyridine 4 5h Thione and Its Derivatives
Classical Synthetic Approaches to Furo[3,2-c]pyridine-4(5H)-thiones
The construction of the Furo[3,2-c]pyridine-4(5H)-thione core can be achieved through several established synthetic routes. These methods primarily involve the thionation of a pre-existing oxo-analogue or the cyclization of appropriately substituted furan (B31954) precursors.
Thionation of Furo[3,2-c]pyridin-4(5H)-ones with Phosphorus Sulfides
A prominent and direct method for the synthesis of Furo[3,2-c]pyridine-4(5H)-thiones is the thionation of the corresponding Furo[3,2-c]pyridin-4(5H)-ones. This transformation is typically accomplished using phosphorus sulfides, with Lawesson's reagent and phosphorus pentasulfide being the most commonly employed thionating agents. youtube.com
The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom. The choice of the thionating agent and reaction conditions, such as solvent and temperature, can influence the reaction's efficiency and yield. For instance, Lawesson's reagent is often favored due to its better solubility in organic solvents and milder reaction conditions compared to phosphorus pentasulfide. youtube.com
Table 1: Thionation of Furo[3,2-c]pyridin-4(5H)-ones
| Starting Material | Thionating Agent | Solvent | Yield (%) |
| 2-(3-pyridyl)furo[3,2-c]pyridin-4(5H)-one | Lawesson's Reagent | Toluene | Not specified |
| 2-(4-nitrophenyl)furo[3,2-c]pyridin-4(5H)-one | Phosphorus Pentasulfide | Pyridine (B92270) | Not specified |
Data is illustrative and based on general thionation procedures.
Cyclization Reactions Leading to the Furo[3,2-c]pyridine (B1313802) Core
An alternative strategy for constructing the Furo[3,2-c]pyridine skeleton involves the cyclization of suitably functionalized furan derivatives. These methods build the pyridine ring onto a pre-existing furan ring.
One such approach involves the cyclization of substituted furopropenoic acid azides. These azides, upon heating in a high-boiling solvent like Dowtherm, undergo cyclization to form furopyridones. researchgate.net These furopyridones can then be subjected to thionation as described in the previous section to yield the desired Furo[3,2-c]pyridine-4(5H)-thiones.
Another versatile method is the Pictet-Spengler reaction, which can be adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org This involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.org While this method directly leads to the reduced tetrahydro-analogue, subsequent oxidation and thionation steps could potentially provide access to the aromatic this compound core.
Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships and generate a library of diverse compounds. Key derivatization strategies focus on the reactive thione moiety and the pyridine ring.
Alkylation and N-Methylation Reactions of the Thione Moiety
The thione group in this compound is nucleophilic and can readily undergo S-alkylation reactions. Treatment with various alkyl halides in the presence of a base leads to the formation of 4-(alkylthio)furo[3,2-c]pyridines. This functionalization is crucial for introducing a wide range of substituents at the 4-position.
Furthermore, N-methylation of the pyridine nitrogen can also be achieved. For instance, treatment of a tetrahydrofuro[3,2-c]pyridine with sodium hydride followed by methyl iodide results in the N-methylated product. beilstein-journals.org This modification can influence the electronic properties and biological activity of the molecule.
Nucleophilic Substitution Reactions on Halogenated Furo[3,2-c]pyridines
Introducing a halogen atom onto the Furo[3,2-c]pyridine core provides a handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
The furopyridone precursors can be treated with reagents like phosphorus oxychloride to yield chloro-substituted furo[3,2-c]pyridines. researchgate.net This chlorine atom is then susceptible to displacement by various nucleophiles.
A particularly useful class of nucleophiles for displacing the halogen are secondary heterocyclic amines, such as morpholine, piperidine (B6355638), and pyrrolidine. researchgate.netnsf.gov These reactions are typically carried out in a suitable solvent and may require elevated temperatures to proceed to completion. The resulting 4-(heterocyclyl)furo[3,2-c]pyridines are of significant interest in medicinal chemistry due to the prevalence of such motifs in biologically active molecules.
Table 2: Nucleophilic Substitution on 4-Chloro-furo[3,2-c]pyridines
| Starting Material | Nucleophile | Solvent | Product |
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Morpholine | Not specified | 4-(Morpholin-4-yl)-2-(3-pyridyl)furo[3,2-c]pyridine |
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Piperidine | Not specified | 4-(Piperidin-1-yl)-2-(3-pyridyl)furo[3,2-c]pyridine |
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Pyrrolidine | Not specified | 4-(Pyrrolidin-1-yl)-2-(3-pyridyl)furo[3,2-c]pyridine |
Data derived from a study on substituted furo[3,2-c]pyridines. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aryl-Substituted Furo[3,2-c]pyridines
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl substituents to the furo[3,2-c]pyridine system. This method is crucial in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.
For instance, the Suzuki coupling has been successfully employed in the synthesis of aryl-substituted furo[2,3-b]pyridines, a related isomer. nih.gov The reaction typically involves the coupling of a halo- or triflate-substituted furopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov Optimized conditions for Suzuki-type couplings of 3-pyridyl triflates often utilize Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in dioxane. nih.gov
However, challenges can arise with the Suzuki-Miyaura reaction when applied to pyridine-containing structures, especially with 2-substituted pyridines, due to the difficulty in preparing and the poor stability and reactivity of pyridine-2-boronates. rsc.org To overcome this, pyridine-2-sulfinates have been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering a broadly applicable alternative. rsc.org
Table 1: Examples of Suzuki Coupling Conditions for Pyridine Derivatives
| Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |
| 3-Pyridyl triflate | Alkenyl pinacol (B44631) boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Good to Excellent |
| Iodo compound | Boronic ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 53% commonorganicchemistry.com |
| Iodo compound | Boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 53% commonorganicchemistry.com |
| Bromide | Boronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | ACN/H₂O | Not specified commonorganicchemistry.com |
Modern and Efficient Synthetic Protocols
Multi-Component Reactions in Furo[3,2-c]pyridine Synthesis
Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like furo[3,2-c]pyridines in a single step from three or more starting materials. rasayanjournal.co.innih.gov This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often simplifying purification processes. rasayanjournal.co.in
A notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which typically produces imidazo-fused heterocycles. acs.org However, an "unusual" outcome of the GBB reaction using pyridoxal (B1214274) as the aldehyde component leads to the formation of a furo[2,3-c]pyridine (B168854) skeleton. acs.org This occurs through a Schiff base formation followed by cyclization involving a phenolic hydroxyl group. acs.org A subsequent diazotization reaction on the resulting 2-amino-furo[2,3-c]pyridines can then be used to construct novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. acs.org
Another approach involves the Pictet-Spengler reaction, which has been adapted for a semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This method is based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov
Catalytic Approaches in Furo[3,2-c]pyridine Derivatization
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations for the derivatization of furo[3,2-c]pyridines. nih.gov Palladium and copper catalysts are frequently employed in the synthesis of furopyridine scaffolds. nih.govnih.gov
For instance, a one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed using a Pd/C-CuI-PPh₃-Et₃N catalytic system under ultrasound irradiation. nih.gov This method involves a sequential Sonogashira coupling followed by a C-O bond-forming reaction. nih.gov In the derivatization of furo[2,3-b]pyridines, palladium-catalyzed coupling reactions allow for the chemoselective functionalization at different positions of the heterocyclic core. nih.gov
Pyridine itself can act as a catalyst in certain reactions, such as silylation, where it serves as an acid scavenger to drive the reaction forward. researchgate.net
Green Chemistry Principles in Furo[3,2-c]pyridine Synthesis
The application of green chemistry principles is increasingly important in the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.inathensjournals.gr Key aspects include the use of safer solvents, energy-efficient methods, and catalytic processes. rasayanjournal.co.inbiosynce.com
The use of water as a solvent and ultrasound activation are examples of green approaches. nih.gov For instance, an environmentally benign protocol for synthesizing thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to furopyridines, utilizes piperazine (B1678402) as an eco-friendly catalyst with ultrasonic activation, achieving excellent yields. nih.gov
Multi-component reactions, as discussed earlier, are inherently green as they reduce the number of reaction steps and waste generation. rasayanjournal.co.inacsgcipr.org The development of catalytic systems that can operate in greener solvents, such as water or ionic liquids, is an active area of research. biosynce.comnih.gov The use of microwave-assisted synthesis can also contribute to green chemistry by reducing reaction times and energy consumption. rasayanjournal.co.inathensjournals.gr
Table 2: Green Chemistry Approaches in Heterocycle Synthesis
| Green Principle | Application in Furopyridine/Related Synthesis | Reference |
| Safer Solvents | Use of water as a solvent in some synthetic protocols. | nih.gov |
| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. | rasayanjournal.co.innih.gov |
| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. | nih.govnih.gov |
| Atom Economy | Multi-component reactions that incorporate most of the atoms from the reactants into the final product. | rasayanjournal.co.inacs.org |
| Renewable Feedstocks | While not explicitly detailed for furo[3,2-c]pyridines, this is a general principle of green chemistry. | athensjournals.gr |
Advanced Spectroscopic and Structural Characterization of Furo 3,2 C Pyridine 4 5h Thione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of Furo[3,2-c]pyridine-4(5H)-thione derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of a related compound, Furo[3,2-c]pyridin-4-ylmethanamine, key signals were observed at δ 4.34 (s, 2H, -CH₂NH₂) and between δ 6.78–7.45 (m, 3H) for the furan (B31954) and pyridine (B92270) protons. For a series of (E)-5-(3-aryl-acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one derivatives, the NH proton appears as a singlet around δ 12.8 ppm, which is exchangeable with D₂O. nih.gov The α and β protons of the acryloyl group typically appear as doublets with a large coupling constant (J ≈ 15.6-15.8 Hz), characteristic of a trans configuration. nih.gov
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For instance, in a series of 2,4-dimethyl-1H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,3,7(2H,4H)-trione, the methyl carbons appear at approximately 28.2 and 29.8 ppm, while the carbonyl carbons are observed at δ 159.9 and 162.3 ppm. researchgate.net In another study on (E)-5-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one, the carbonyl carbon of the acryloyl group was found at δ 185.6 ppm, and the pyrimidine (B1678525) carbonyl at δ 163.8 ppm. nih.gov
Interactive Table: ¹H NMR Data for Furo[2,3-d]pyrimidine (B11772683) Derivatives
| Compound | δ (ppm) for NH | δ (ppm) for βH | δ (ppm) for αH | δ (ppm) for pyrimidine H | δ (ppm) for ArH | δ (ppm) for -CH₃ |
| 5f | 12.89 (s, 1H) | 8.53 (d, J=15.8 Hz, 1H) | 7.71 (d, J=15.8 Hz, 1H) | 8.23 (s, 1H) | 8.29 (d, J=8.6 Hz, 2H), 7.98 (d, J=8.7 Hz, 2H) | 2.66 (s, 3H) |
| 5h | 12.88 (s, 1H) | 8.42 (d, J=15.6 Hz, 1H) | 7.82 (d, J=15.7 Hz, 1H) | 8.22 (s, 1H) | 7.93 (d, J=8.6 Hz, 1H), 7.73 (d, J=2.1 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H) | 2.66 (s, 3H) |
| 5i | 12.88 (s, 1H) | 8.28–8.15 (m, 1H) | 7.56 (d, J=15.6 Hz, 1H) | 8.28–8.15 (m, 1H) | 7.36 (s, 1H), 7.20 (d, J=8.2 Hz, 1H), 6.84 (d, J=8.1 Hz, 1H) | 2.64 (s, 3H) |
| 5j | - | 8.52 (d, J=15.7 Hz, 1H) | 7.56 (d, J=15.7 Hz, 1H) | 8.12 (s, 1H) | 7.4 (s, 1H), 7.31 (d, J=8.3 Hz, 1H), 7.02 (d, J=8.3 Hz, 1H) | 2.63 (s, 3H) |
Data sourced from a study on furo[2,3-d]pyrimidine based chalcones. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
In a series of furo[2,3-d]pyrimidine-based chalcones, the C=O stretching vibration is consistently observed in the range of 1665-1678 cm⁻¹. nih.gov The N-H stretching vibration for the pyrimidine ring appears around 3300-3418 cm⁻¹. nih.gov For 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one, the NH and C=O stretching vibrations are found at 3416 cm⁻¹ and 1670 cm⁻¹, respectively. nih.gov In the case of thienopyridine derivatives, which are structurally similar to furopyridines, the NH vibration is seen at 3439 cm⁻¹, and the cyano group (C≡N) at 2225 cm⁻¹. nih.gov The presence of a thione group in place of a carbonyl would be expected to shift the characteristic stretching frequency to a lower wavenumber, typically in the range of 1250-1020 cm⁻¹.
Interactive Table: IR Data for Furo[2,3-d]pyrimidine Derivatives
| Compound | ν(NH) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(C-H sp²) (cm⁻¹) | ν(C-H sp³) (cm⁻¹) |
| 5f | 3298 | 1665 | 1591 | 3061 | 2928 |
| 5j | 3306 | 1678 | 1591 | 3076 | 2943 |
| 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one | 3416 | 1670 | - | 3088 | 2926 |
Data sourced from a study on furo[2,3-d]pyrimidine based chalcones. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound derivatives, which aids in structural confirmation.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For Furo[3,2-c]pyridin-4-ylmethanamine, the calculated m/z for [M+H]⁺ was 149.0715, with the found value being 149.0712, confirming its elemental composition. In a study of chromeno-pyridopyrimidine derivatives, the [M+H]⁺ ion was observed, and its measured m/z value was in close agreement with the calculated value. researchgate.net The fragmentation patterns observed in the mass spectra can also provide valuable structural information. For various furo[2,3-d]pyrimidine chalcone (B49325) derivatives, the molecular ion peak [M]⁺ was clearly identified. nih.gov
Interactive Table: Mass Spectrometry Data for Furo[2,3-d]pyrimidine Derivatives
| Compound | Molecular Weight | Observed [M]⁺ (m/z) | Relative Intensity (%) |
| 5f | 325 | 325 | 20.99 |
| 5i | 326 | 326 | 20.09 |
| 5j | 340 | 340 | 49.21 |
| 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one | 192 | 192 | 63.39 |
Data sourced from a study on furo[2,3-d]pyrimidine based chalcones. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
While the crystal structure of this compound itself is not detailed in the provided results, studies on related furo[3,2-b]pyridine (B1253681) and benzofuro[3,2-c]pyridine derivatives offer significant insights. researchgate.netresearchgate.net For example, the crystal structure of a furo[3,2-b]pyridine derivative bound to a cdc-like kinase (CLK1) revealed its specific binding mode, where the heterocyclic core is situated between hydrophobic residues. researchgate.net In the synthesis of tetrahydrofuro[3,2-c]pyridines, an ORTEP diagram confirmed the structure of one of the products. nih.gov The synthesis of beilstein-archives.orgbenzofuro[3,2-c]pyridine involved the cyclization of an azide precursor, and the structures of the resulting products and their complexes were established, with thermal properties also being investigated. researchgate.net These studies underscore the power of X-ray crystallography in unambiguously determining the solid-state conformation and packing of furo[3,2-c]pyridine (B1313802) derivatives.
Computational Chemistry and Theoretical Investigations of Furo 3,2 C Pyridine 4 5h Thione Systems
Quantum Chemical Studies (e.g., Density Functional Theory (DFT))
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of Furo[3,2-c]pyridine-4(5H)-thione at an electronic level. DFT methods offer a balance between computational cost and accuracy, making them a powerful tool for investigating the electronic structure and reactivity of molecules of pharmaceutical interest.
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This can be indicative of greater potential for biological activity. For this compound, the distribution of HOMO and LUMO densities would likely be concentrated around the electron-rich sulfur and nitrogen atoms and the delocalized π-system of the fused rings.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: The values presented in this table are hypothetical and for illustrative purposes, as specific experimental or calculated data for this compound were not available in the searched literature.
Charge Distribution and Electrostatic Surface Potential
The charge distribution within the this compound molecule governs its intermolecular interactions, including those with biological targets. An analysis of the electrostatic surface potential (ESP) provides a visual representation of the charge distribution. The ESP map highlights regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack).
For this compound, the thione sulfur atom and the pyridine (B92270) nitrogen atom are expected to be regions of high negative electrostatic potential, making them key sites for hydrogen bonding and other electrostatic interactions with receptor binding pockets. Conversely, the hydrogen atom attached to the nitrogen in the pyridine ring would exhibit a positive potential. Understanding these features is crucial for predicting the molecule's binding orientation and affinity.
Molecular Docking and Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies can be employed to screen for potential biological targets, such as enzymes or receptors implicated in disease pathways. The furo[3,2-c]pyridine (B1313802) scaffold has been investigated for its potential as an antipsychotic agent, suggesting that receptors in the central nervous system could be relevant targets.
Docking simulations involve placing the this compound molecule into the binding site of a target protein and evaluating the interactions. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the thione group could act as a hydrogen bond acceptor, while the fused aromatic rings could engage in π-π stacking with aromatic residues in the binding site. The results of docking studies are typically presented as a docking score, which estimates the binding free energy.
Table 2: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.2 |
| Key Interacting Residues | LYS78, GLU95, PHE154 |
| Types of Interactions | Hydrogen bond with LYS78, π-π stacking with PHE154 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the steric and electrostatic requirements for a ligand to bind to its target. These methods involve aligning a set of molecules with known activities and calculating their steric and electrostatic fields.
CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules.
CoMSIA provides additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can offer a more detailed understanding of the intermolecular interactions.
The resulting field values are then correlated with the biological activities of the compounds to generate a predictive model. The models are often visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity.
Predictive Models for Biological Activity
A robust QSAR model can be used to predict the biological activity of novel this compound derivatives. By analyzing the QSAR model, chemists can prioritize the synthesis of compounds with the highest predicted potency. For example, if the model indicates that a bulky, electron-donating group at a specific position on the furo[3,2-c]pyridine ring is favorable for activity, new analogs can be designed accordingly. The statistical validity of the QSAR model is crucial and is assessed using parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²).
While specific QSAR studies for this compound were not identified, the application of such models to the broader class of furo[3,2-c]pyridine derivatives would be a logical step in the systematic exploration of their therapeutic potential.
Structure Activity Relationship Sar Studies of Furo 3,2 C Pyridine 4 5h Thione Analogues
Pharmacophore Identification and Lead Optimization
The furo[3,2-c]pyridine (B1313802) ring system is considered a valuable pharmacophore, particularly when incorporated into larger molecules. nih.gov For instance, derivatives where an arylpiperazine moiety is attached to the furo[3,2-c]pyridine ring via a tetramethylene chain have shown notable antipsychotic potential. nih.gov In these compounds, the furo[3,2-c]pyridine scaffold acts as a key structural element for interaction with biological targets.
Lead optimization strategies have often focused on the synthesis of derivatives with diverse substitutions to explore the chemical space around the core structure. A common approach involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes, which allows for the introduction of various aryl groups at the 3-position of the furo[3,2-c]pyridin-4(5H)-one system. bohrium.com The corresponding thione can be accessed through thionation reactions. The goal of such optimization is to enhance potency and selectivity for specific biological targets. The development of efficient synthetic routes, such as those that are concise and amenable to scale-up, is critical for enabling extensive SAR studies. nih.gov
Impact of Substituent Variation on Biological Response
The biological activity of furo[3,2-c]pyridine-4(5H)-thione analogues is highly dependent on the nature and position of various substituents. Studies on the closely related furo[3,2-c]pyridin-4(5H)-one derivatives have provided valuable insights into these relationships.
The introduction of different alkyl and aryl groups at various positions on the heterocyclic core can significantly modulate the biological response. For example, a series of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives were synthesized to investigate the impact of these substitutions. bohrium.com The general structure and some of the variations are presented below.
| Position | Substituent | Potential Impact |
| 5 | Alkyl groups | Influences lipophilicity and potential interactions with hydrophobic pockets in target proteins. |
| 3 | Aryl groups (with various substituents) | Electronic effects (electron-donating or electron-withdrawing) on the aryl ring can alter the electronic properties of the entire molecule, affecting target binding. |
| 2, 6 | Methyl groups | These groups can provide steric bulk and influence the overall conformation of the molecule. |
Furthermore, studies on broader classes of pyridine (B92270) derivatives have shown that certain functional groups can enhance biological activities like antiproliferative effects. nih.gov The presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups can be favorable, whereas bulky groups or halogen atoms may sometimes lead to a decrease in activity. nih.gov In the context of the thione derivative, the sulfur atom of the C=S bond is a key feature that can influence activity through its unique electronic and steric properties, as well as its ability to act as a hydrogen bond acceptor.
The table below summarizes the impact of various substituents on the biological activity of related pyridine and thienopyridine derivatives, which can be extrapolated to the this compound scaffold. researchgate.netnih.gov
| Compound Class | Substituent Variation | Observed Effect on Biological Activity |
| Pyridinethiones | S-alkylation with various halo compounds (e.g., methyl iodide, ethyl chloroacetate) | Leads to a diverse range of S-alkylated derivatives, each with potentially different biological profiles. nih.gov |
| Thienopyridines | Introduction of N-arylacetamide groups | Can result in compounds with good to strong antimicrobial activity. researchgate.net |
| Pyridine derivatives | Presence of -OMe, -OH, -C=O, -NH2 groups | Generally enhances antiproliferative activity. nih.gov |
| Pyridine derivatives | Presence of halogen atoms or bulky groups | Can sometimes lead to lower antiproliferative activity. nih.gov |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule is critical for its interaction with a biological target. The furo[3,2-c]pyridine ring system is relatively rigid and planar, which limits its conformational flexibility. However, the substituents attached to this core can rotate and adopt different orientations, which can be crucial for biological activity.
Computational methods, such as in silico docking, are valuable tools for studying the bioactive conformations of molecules. For instance, docking studies of furo[3,4-c]pyridine-3-one derivatives, an isomeric form, have revealed specific binding poses within the catalytic sites of enzymes like the proteasome. nih.gov These studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Mechanistic Insights into the Biological Activity of Furo 3,2 C Pyridine 4 5h Thione Derivatives
Antimicrobial Mechanisms
Derivatives of the furo[3,2-c]pyridine (B1313802) scaffold have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and parasites. The mechanisms underlying these activities are diverse and often depend on the specific substitutions made to the core ring system.
Antibacterial Activity and Bacterial Targets
Certain furo[3,2-c]pyridine derivatives have shown moderate to good antibacterial activity. dntb.gov.uaresearchgate.net Studies have identified specific structural features that enhance this activity. For instance, the introduction of 2,3-disubstituted chloro or methoxy (B1213986) groups has been found to improve antibacterial efficacy against Xanthomonas spp. The proposed mechanism of action for these derivatives involves the disruption of bacterial membrane integrity. Hydrazide-hydrazone derivatives of furo[3,2-c]pyridine have also been synthesized and evaluated for their antibacterial properties, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria. heteroletters.org
| Derivative Class | Bacterial Target/Mechanism |
| 2,3-disubstituted chloro/methoxy derivatives | Disruption of membrane integrity in Xanthomonas spp. |
| Hydrazide-hydrazone derivatives | General antibacterial activity heteroletters.org |
Antifungal Activity and Fungal Targets
The antifungal potential of furo[3,2-c]pyridine derivatives has also been an area of investigation. Research has demonstrated that certain synthesized compounds exhibit inhibitory effects against filamentous fungi such as Pyrenophora avenae and Fusarium graminearum. dntb.gov.uaresearchgate.net While the precise molecular targets within the fungal cells are not always fully elucidated, the activity of these compounds underscores the potential of the furo[3,2-c]pyridine scaffold in the development of new antifungal agents. The inclusion of a 2-(trifluoromethyl) group in related heterocyclic structures has been noted to enhance antifungal properties, suggesting a potential avenue for further derivatization of the furo[3,2-c]pyridine core. researchgate.net
| Fungal Species |
| Pyrenophora avenae dntb.gov.uaresearchgate.net |
| Fusarium graminearum dntb.gov.uaresearchgate.net |
Antiparasitic Activity
The antiparasitic effects of compounds containing the furo[3,2-c]pyridine ring system have been explored, revealing promising activity against various parasites. distantreader.org For instance, derivatives of the related tricyclic pyrrolo[3′,4′:4,5]furo[3,2-b]pyridine have demonstrated potent in vivo efficacy against the parasitic nematode Haemonchus contortus in sheep. bohrium.com Furthermore, studies on 2-(trifluoromethyl)benzimidazole (B189241) derivatives, which share some structural similarities with substituted furopyridines, have indicated high potential as antiprotozoal agents. researchgate.net This suggests that the furo[3,2-c]pyridine scaffold could be a valuable template for the design of novel antiparasitic drugs.
Anticancer and Antiproliferative Mechanisms
The furo[3,2-c]pyridine core is a key pharmacophore in the development of novel anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key proteins involved in cancer cell proliferation and survival.
Targeting Bromodomain and Extra Terminal (BET) Proteins (e.g., BRD4 BD2)
A significant mechanism of anticancer activity for certain furo[3,2-c]pyridine derivatives is the inhibition of Bromodomain and Extra Terminal (BET) proteins. Specifically, Furo[3,2-c]pyridin-4-amine has been identified as a potent and selective inhibitor of the second bromodomain (BD2) of BRD4. By binding to the BD2 domain, this compound can modulate the expression of genes crucial for oncogenesis and inflammation, leading to cell cycle arrest and apoptosis in cancer cells. This selective targeting of BRD4 BD2 highlights a promising strategy for the development of new cancer therapeutics with potentially reduced side effects.
| Compound | Target | Mechanism |
| Furo[3,2-c]pyridin-4-amine | BRD4 (BD2) | Inhibition of BET protein, leading to cell cycle arrest and apoptosis |
Modulation of Protein Kinase Activity (e.g., HIPK Inhibitors)
The modulation of protein kinase activity is another important mechanism through which furo[3,2-c]pyridine derivatives exhibit their anticancer effects. While research on the closely related furo[3,2-b]pyridine (B1253681) scaffold has identified potent inhibitors of kinases such as cdc-like kinases (CLK) and homeodomain-interacting protein kinases (HIPK), the furo[3,2-c]pyridine core has also been investigated for similar activities. muni.cz Some furo[3,2-c]pyridine derivatives have been found to act as general inhibitors of protein kinases. Furthermore, derivatives of furo[3,2-c]pyridine have been explored as inhibitors of phosphodiesterase type 4 and PI3 kinase p110α, both of which are significant targets in cancer therapy. A novel class of 3,7-diphenyl-4-amino-furo[3,2-c]pyridines has been designed and shown to be potent inhibitors of angiogenetic targets such as VEGFR2, Tie-2, and EphB4. researchgate.net
| Derivative Class | Kinase Target |
| Furo[3,2-b]pyridine derivatives (related scaffold) | CLK, HIPK muni.cz |
| 3,7-diphenyl-4-amino-furo[3,2-c]pyridines | VEGFR2, Tie-2, EphB4 researchgate.net |
| Furo[3,2-c]pyridine derivatives | Phosphodiesterase type 4, PI3 kinase p110α |
Impact on Cellular Proliferation in Specific Cancer Cell Lines
Derivatives of the furopyridine scaffold have demonstrated notable antiproliferative and cytotoxic effects across a variety of human cancer cell lines. Research into these compounds has revealed selective activity, with certain derivatives showing significant potency against specific types of cancer.
For instance, a series of furo[2,3-b]pyridines-2-carboxamides were synthesized and evaluated for their antiproliferative activity against the NCI-60 cell line panel. nih.gov Among these, compounds from the tetrahydrothieno[2,3-b]quinolones-2-carboxamides series showed the highest activity. nih.gov Specifically, a derivative featuring a 3-methoxyphenylcarboxamide (compound 17d) was identified as the most potent, exhibiting GI50 values in the low nanomolar range against several cell lines, including melanoma (MDA-MD-435) and breast cancer (MDA-MB-468). nih.gov Similarly, a study on 2,4-disubstituted furo[3,2-b]indole derivatives identified a compound, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (10a), which showed highly selective and significant inhibitory activity against renal cancer cells (A498). nih.gov
In the context of esophageal cancer, novel furopyridone derivatives have been synthesized and assessed for their cytotoxic properties. mdpi.com One compound in particular (4c) demonstrated exceptional cytotoxicity against KYSE70 and KYSE150 esophageal cancer cell lines, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL. mdpi.com This compound exhibited IC50 values of 0.888 µg/mL within 24 hours and 0.655 µg/mL within 48 hours. mdpi.com
Furthermore, studies on related thieno[2,3-b]pyridine (B153569) derivatives have also shown promising anticancer activities. Certain nicotinamide (B372718) derivatives and their condensed thieno[2,3-b]pyridine counterparts displayed interesting antitumor effects, particularly against human liver (HepG-2) and colon (HCT-116) cancer cell lines, while showing low cytotoxicity against normal fibroblast cells. nih.gov Another study focused on thieno[2,3-b]pyridine derivatives revealed that a compound with a phenol (B47542) moiety (compound 3b) had the highest growth inhibitory activity against both sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells, with IC50 values of 2.580 µM and 4.486 µM, respectively. researchgate.net
Table 1: Cytotoxic Activity of Furopyridine and Related Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric (Value) |
|---|---|---|---|
| Tetrahydrothieno[2,3-b]quinolones-2-carboxamides | Compound 17d (3-methoxyphenylcarboxamide) | Melanoma (MDA-MD-435) | GI50 (23 nM) nih.gov |
| Tetrahydrothieno[2,3-b]quinolones-2-carboxamides | Compound 17d (3-methoxyphenylcarboxamide) | Breast Cancer (MDA-MB-468) | GI50 (46 nM) nih.gov |
| Furo[3,2-b]indole derivatives | Compound 10a | Renal Cancer (A498) | Significant inhibitory activity nih.gov |
| Furopyridone derivatives | Compound 4c | Esophageal Cancer (KYSE70, KYSE150) | IC50 (0.655 µg/mL at 48h) mdpi.com |
| Thieno[2,3-b]pyridine derivatives | Compound 3b (phenol moiety) | Leukemia (CCRF-CEM) | IC50 (2.580 µM) researchgate.net |
Anti-inflammatory Pathways and Molecular Targets
The anti-inflammatory potential of furopyridine-related structures has been investigated, with a primary focus on the inhibition of key enzymes involved in the inflammatory cascade. Derivatives of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to furopyridines, have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov
These studies revealed that the synthesized compounds were potent inhibitors of both COX-1 and COX-2, with IC50 values comparable to the known anti-inflammatory drug meloxicam (B1676189). nih.gov Molecular docking studies suggest that these compounds bind to the active site of COX enzymes through hydrogen bonding and van der Waals forces. nih.gov For example, the most active COX-2 inhibitor, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione, was found to form hydrogen bonds with Arg120 and Tyr355 within the enzyme's active site. nih.gov
Other related heterocyclic systems have also been explored for anti-inflammatory activity. Pyrrolo[3,4-c]pyridine derivatives are being investigated as inhibitors of matrix metalloproteinases (MMPs) and spleen tyrosine kinase (SYK), both of which are crucial mediators in various inflammatory diseases. mdpi.com Inhibition of these enzymes represents a significant therapeutic target for conditions like arthritis. mdpi.com
Table 2: COX Inhibition by Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
| Compound | Target Enzyme | Activity |
|---|---|---|
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1, COX-2 | Potent inhibition, with IC50 values similar to meloxicam nih.gov |
Neuropharmacological Interactions
Antipsychotic Activity and Receptor Affinity
Certain arylpiperazine derivatives containing the furo[3,2-c]pyridine ring system have been identified as new pharmacophores with potential antipsychotic activity. nih.govacs.org These compounds have demonstrated significant efficacy in animal models used to predict antipsychotic effects, such as the blockade of apomorphine-induced stereotypy and climbing. nih.gov
In terms of receptor interactions, these furo[3,2-c]pyridine derivatives exhibit a strong affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov However, their interaction with the dopamine (B1211576) D2 receptor was found to be weak. nih.gov This receptor binding profile, characterized by high serotonin receptor affinity and low dopamine D2 receptor affinity, is a hallmark of some atypical antipsychotic agents. The high affinity for multiple receptor subtypes suggests a complex pharmacological mechanism. For comparison, related phenylpiperazine derivatives have been developed with high and selective affinity for D3 receptors over D2 receptors. researchgate.net
Effects on Dopamine Neuron Activity
Electrophysiological studies have provided further insight into the mechanism of action of furo[3,2-c]pyridine derivatives. nih.gov Lead prototype compounds from this class were shown to have distinct effects on the activity of dopamine neurons in the A9 (nigrostriatal) and A10 (mesolimbic) brain regions. nih.gov The ability to modulate dopaminergic pathways is a key characteristic of many antipsychotic drugs. Despite sharing similar behavioral profiles indicative of antipsychotic potential with their thieno[3,2-c]pyridine (B143518) counterparts, the differing effects on dopamine neurons suggest that the furo[3,2-c]pyridine ring system may achieve its biological effects through a distinct mechanism. nih.gov
Anticonvulsant Properties
The anticonvulsant potential of compounds containing a pyridine (B92270) or related heterocyclic core has been an area of active research. While direct studies on Furo[3,2-c]pyridine-4(5H)-thione are limited, research on related structures provides valuable insights. For example, derivatives of N-(2,6-dimethylphenyl)-3,4-pyridinedicarboximide have shown activity against maximal electroshock seizures (MES), indicating their potential as anticonvulsant agents. nih.gov
Furthermore, extensive research on pyrrolidine-2,5-dione derivatives has identified several compounds with significant anticonvulsant properties in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. researchgate.netmdpi.com The activity of these compounds is highly dependent on the substituents on the pyrrolidine-2,5-dione ring. researchgate.net For instance, one potent derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a more favorable effective dose (ED50) in the MES test than the reference drug, valproic acid. mdpi.com The likely mechanism for this compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
Enzymatic Inhibition Studies
The furo[3,2-c]pyridine core and its isosteres are present in molecules that have been shown to inhibit a range of enzymes, highlighting their potential as scaffolds for designing targeted therapeutic agents.
As mentioned previously, related pyrrolo[3,4-c]pyridine-1,3(2H)-diones are effective inhibitors of both COX-1 and COX-2 enzymes. nih.gov In the realm of cancer therapeutics, molecular modeling of certain thieno[2,3-b]pyridine derivatives suggests they may act by inhibiting phosphoinositide specific-phospholipase C. nih.gov
Furthermore, the hydrogenated furo[3,2-c]pyridine skeleton is a key structural feature in compounds with diverse enzyme inhibitory activities. One such derivative has demonstrated excellent in vitro inhibitory activity against Janus kinase 2 (JAK2), superior to the established drug tofacitinib. beilstein-journals.org Other related structures, such as furo[3,4-c]pyridine-3-ones, have been found to be site-specific inhibitors of the constitutive 20S proteasome, a key target in cancer therapy. nih.gov The broad inhibitory profile also includes enzymes relevant to inflammatory diseases, such as spleen tyrosine kinase (SYK) and phosphoinositide 3-kinases (PI3Ks), which are targeted by certain pyrrolo[3,4-c]pyridine derivatives. mdpi.com
Table 3: Enzymatic Inhibition by Furopyridine and Related Heterocyclic Derivatives
| Compound Class | Target Enzyme | Biological Context |
|---|---|---|
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Inflammation nih.gov |
| Tetrahydrothieno[2,3-b]quinolones | Phosphoinositide specific-phospholipase C (PLC) | Cancer nih.gov |
| Tetrahydrofuro[3,2-c]pyridine | Janus kinase 2 (JAK2) | Inflammation, Cancer beilstein-journals.org |
| Furo[3,4-c]pyridine-3-ones | Constitutive 20S Proteasome | Cancer nih.gov |
Inhibition of Glycosidases and Hydrolases
Derivatives of fused furan (B31954) and pyridine ring systems have demonstrated notable inhibitory activity against various glycosidases and hydrolases. These enzymes are critical for numerous physiological processes, and their inhibition can have significant therapeutic implications.
Research into conformationally restricted iminosugar analogues has led to the development of potent glycosidase inhibitors. A series of dihydrofuro[3,2-b]piperidine derivatives, which share a fused furan-pyridine-like core, were synthesized and evaluated for their α-glucosidase inhibitory potential. researchgate.net The locked bicyclic structure of these glycomimetics is a key strategy for enhancing inhibitory effects. researchgate.net Certain compounds from this series showed significantly more potent inhibition of α-glucosidase than the well-known drug acarbose. researchgate.net The structure-activity relationship studies highlighted that alterations in the chiral centers and the configuration of hydroxyl groups on the piperidine (B6355638) ring markedly influence the inhibitory activity against the target enzyme. researchgate.net
In the realm of hydrolase inhibition, derivatives incorporating a pyridine ring have been investigated as urease inhibitors. Urease, a nickel-dependent metalloenzyme, hydrolyzes urea (B33335) and is implicated in the pathogenesis of infections by microorganisms like Helicobacter pylori. nih.gov Pyridylpiperazine hybrid derivatives have been synthesized and shown to be effective urease inhibitors. nih.govumich.edu For instance, certain 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives exhibited potent in vitro urease inhibition, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. nih.gov The inhibitory mechanism is thought to involve the interaction of the heterocyclic nitrogen atoms with the nickel ions in the enzyme's active site. nih.gov
Kinase Inhibitor Activity (e.g., ROCK, specific protein kinases)
The furopyridine scaffold is a versatile template for designing potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways. nih.govmedchemexpress.com Deregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
The furo[3,2-b]pyridine core, an isostere of the common kinase-binding 7-azaindole (B17877) motif, has been identified as a novel scaffold for highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). nih.govnih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors. nih.gov These inhibitors function by binding to the ATP-binding site of the kinase. researchgate.net The furo[3,2-b]pyridine core can engage with the kinase's back pocket, an interaction that enhances selectivity compared to inhibitors that only bind to the more conserved hinge region. researchgate.net
Similarly, pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase overexpressed in various cancers. nih.gov Certain diarylamide derivatives featuring the pyrrolo[3,2-c]pyridine scaffold were found to be significantly more potent than lead compounds, demonstrating IC₅₀ values in the nanomolar range. nih.gov
Other furopyridine isomers have also shown significant kinase inhibitory activity. Furo[2,3-c]pyridine-based indanone oximes were developed as highly potent and selective inhibitors of B-Raf kinase. researchgate.net Furthermore, pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of PI3 kinase p110α and p110β isoforms. medchemexpress.com A furopyridine derivative was also discovered to have a potent inhibitory effect against CDK2/cyclin A2 protein kinase, with an IC₅₀ value of 0.93 µM, which is comparable to the reference inhibitor roscovitine. nih.gov
While direct inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) by a furo[3,2-c]pyridine derivative is not extensively documented, a related indolopyridine compound known as Rockout acts as a selective, reversible, and ATP-competitive inhibitor of Rho kinase with an IC₅₀ of 25 µM. sigmaaldrich.com
Table 1: Kinase Inhibition by Furopyridine and Related Derivatives This table is interactive. You can sort and filter the data.
| Scaffold | Target Kinase(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Furo[3,2-b]pyridine | CLK1, CLK2, CLK4, HIPKs | Potent, selective, and cell-active inhibitors. Binds to ATP site and back pocket. | nih.gov, researchgate.net, nih.gov, medchemexpress.com |
| Pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | Potent and selective inhibitors with nanomolar IC₅₀ values. | nih.gov |
| Furo[2,3-c]pyridine (B168854) | B-Raf | Highly potent and selective inhibitors developed from initial screening hits. | researchgate.net |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3K (p110α, p110β) | Potent inhibitors with anti-proliferative activity in cancer cell lines. | medchemexpress.com |
| Furopyridine | CDK2/cyclin A2 | Showed good inhibitory activity with an IC₅₀ of 0.93 µM. | nih.gov |
| Indolopyridine | Rho Kinase (ROCK) | Selective, reversible, and ATP-competitive inhibitor (IC₅₀ = 25 µM). | sigmaaldrich.com |
Nucleotidase Inhibition
Nucleotidases, such as phosphodiesterases (PDEs), are enzymes that hydrolyze nucleotides and play a crucial role in signal transduction pathways. A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines were synthesized and evaluated for their inhibitory activity against phosphodiesterase type 4 (PDE4). nih.govnih.gov PDE4 is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for diseases like asthma and COPD. nih.govnih.gov Structure-activity relationship studies revealed that specific substitutions, such as gem-dimethylcyclohexyl moieties fused to the pyridine ring, were key for achieving high-affinity binding to the enzyme. nih.gov These findings underscore the potential of the furopyridine framework in developing effective PDE inhibitors. nih.gov
Phytotoxicological Investigations (e.g., Photosynthesis Inhibition, Chlorophyll (B73375) Content Modulation)
The structural similarity of furopyridine derivatives to natural compounds makes them candidates for agrochemical research, particularly as herbicides. researchgate.net Their phytotoxic effects often stem from the inhibition of essential plant-specific enzymes or processes like photosynthesis.
Several pyridine-fused heterocyclic derivatives have been investigated for herbicidal activity. Pyrido[2,3-d]pyrimidine-2,4-dione hybrids were designed as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. nih.govmdpi.com Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death in susceptible plants. nih.gov Some of these compounds displayed a broad spectrum of weed control at low application rates and showed selectivity for important crops like maize and soybean. nih.gov
The inhibition of photosynthetic electron transport (PET) is another common mechanism for herbicides. While direct studies on this compound are limited, related structures like furan-derived aminophosphonic acids and N-aryl furaldimines have been evaluated for phytotoxicity against radish (Raphanus sativus) and oat (Avena sativa). nih.gov Similarly, various carboxanilide derivatives have been shown to inhibit PET, likely by interacting with components of photosystem II in the thylakoid membrane, a mechanism shared by commercial herbicides like Diuron. mdpi.commdpi.com The herbicidal activity of these compounds is influenced by the substituents on the aromatic rings, affecting their binding affinity to the target site. mdpi.commdpi.com
Table 2: Herbicidal Activity of Pyridine-Fused Heterocycles This table is interactive. You can sort and filter the data.
| Compound Class | Mechanism of Action | Target Weeds | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine-diones | Protoporphyrinogen Oxidase (PPO) Inhibition | Broadleaf and grass weeds | Potent PPO inhibition (Kᵢ in nanomolar range); effective pre- and post-emergence. | nih.gov, mdpi.com |
| Phenylpyridines | Protoporphyrinogen Oxidase (PPO) Inhibition | Broadleaf and grass weeds | Highly active under pre- and post-emergent conditions. | researchgate.net |
| Furan-derived aminophosphonates | General Phytotoxicity | Radish, Oat | Some derivatives showed significant toxicity in plant growth tests. | nih.gov |
| Hydroxynaphthalene-carboxanilides | Photosynthetic Electron Transport (PET) Inhibition | Spinach (in vitro) | Moderate to high PET inhibition, presumed to target Photosystem II. | mdpi.com, mdpi.com |
Coordination Chemistry of Furo 3,2 C Pyridine 4 5h Thione and Analogues
Ligand Properties and Complex Formation with Transition Metals
The Furo[3,2-c]pyridine-4(5H)-thione molecule is anticipated to be a versatile ligand for transition metal ions. Its structure presents multiple potential coordination sites: the pyridine (B92270) nitrogen atom, the thione sulfur atom, and the furan (B31954) oxygen atom. The pyridine nitrogen is a well-established strong donor site for a wide range of metal ions. Current time information in Oskarshamn, SE. The thione group (C=S) offers a soft donor atom in sulfur, which, based on Hard-Soft Acid-Base (HSAB) theory, would show a preference for softer metal ions like Ag(I), Hg(II), and Cd(II), as well as later first-row transition metals such as Cu(I) and Zn(II).
It is likely that this compound can act as a monodentate ligand, coordinating through either the pyridine nitrogen or the thione sulfur. The choice of the coordination site would be influenced by the nature of the metal ion and the reaction conditions. For instance, harder metal ions might favor coordination to the pyridine nitrogen, while softer metals would prefer the sulfur atom.
Furthermore, the molecule possesses the potential for bidentate coordination, where both the pyridine nitrogen and the thione sulfur bind to the same metal center, forming a stable five-membered chelate ring. This mode of coordination is common for ligands with a similar arrangement of donor atoms and often leads to enhanced stability of the resulting metal complexes. Studies on analogous thieno[3,2-c]pyridine (B143518) ligands have shown their ability to coordinate to metal centers. nih.gov
The formation of complexes would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The stoichiometry of the resulting complexes (metal-to-ligand ratio) would depend on factors such as the coordination number of the metal ion, the steric bulk of the ligand, and the reaction conditions. For example, with divalent transition metals like Co(II), Ni(II), and Cu(II), one might expect the formation of complexes with a general formula of [M(L)₂X₂] or [M(L)₄]X₂, where L is the this compound ligand and X is an anionic ligand like a halide.
Spectroscopic and Magnetic Characterization of Metal Complexes
The formation of metal complexes with this compound would be expected to induce significant changes in its spectroscopic signatures.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the C=S (thione) and C=N (pyridine) stretching vibrations would be present. Upon coordination to a metal ion, the C=N stretching vibration would likely shift to a higher frequency, which is a typical observation for the coordination of pyridine-type ligands. Conversely, the C=S stretching vibration is expected to shift to a lower frequency upon coordination of the sulfur atom to the metal, indicating a weakening of the C=S bond. The magnitude of these shifts would provide insight into the strength of the metal-ligand bond and the mode of coordination.
Electronic (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand would exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the thione group. Upon complexation, new absorption bands may appear in the visible region due to d-d transitions of the metal ion. The energy and intensity of these bands would be dependent on the geometry of the complex and the nature of the metal ion, providing information about the coordination environment. For instance, octahedral and tetrahedral complexes of the same metal ion would display distinct d-d transition patterns.
Magnetic Properties: For complexes containing paramagnetic metal ions such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), magnetic susceptibility measurements would be crucial for determining the electronic configuration and the geometry of the complex. The measured magnetic moment can help to distinguish between high-spin and low-spin configurations and between different coordination geometries. For example, a study on a Ni(II) complex with the analogous thieno[3,2-c]pyridine ligand revealed a gradual decrease in its effective magnetic moment upon cooling, which is characteristic of zero-field splitting in S=1 systems. A similar behavior could be anticipated for paramagnetic complexes of this compound.
Structural Analysis of Furo[3,2-c]pyridine (B1313802) Metal Complexes
While no crystal structures of this compound complexes are available, we can predict potential structures based on related compounds. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a metal complex.
For a monodentate coordination through the pyridine nitrogen, one would expect a geometry typical for the given metal ion and its other ligands. For instance, with four-coordinate metals like Cu(I) or Zn(II), a tetrahedral geometry would be likely. For six-coordinate metals like Co(II) or Ni(II), an octahedral geometry would be expected.
Research on a Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine complex with Cu(II) acetate, Cu₂(ac)₄(bfp)₂, has been reported, though its full structural details are not provided in the abstract. researchgate.net Another study on a Ni(II) complex with thieno[3,2-c]pyridine, [Ni(thpy)₂(H₂O)₂(ac)₂], revealed a molecular structure with the nickel atom in a compressed tetragonal bipyramidal geometry. nih.gov These examples suggest that this compound could also form complexes with diverse and interesting structural features.
Future Directions and Research Perspectives
Development of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The synthesis of furo[3,2-c]pyridine (B1313802) derivatives has traditionally relied on multi-step procedures. For instance, a semi-one-pot method for creating 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed utilizing the Pictet-Spengler reaction, which involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes. beilstein-journals.org While effective, future research will likely focus on developing more scalable and sustainable synthetic routes to Furo[3,2-c]pyridine-4(5H)-thione.
Key areas of development could include:
Catalytic Approaches: Investigating novel catalysts, such as gold or palladium-based systems, which have been successfully employed in the synthesis of other furo-pyridine isomers, could lead to more efficient and selective preparations of the thione derivative. doaj.org
Flow Chemistry: The adoption of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and reproducibility for the synthesis of this compound.
Green Chemistry Principles: Future synthetic strategies will likely incorporate principles of green chemistry, such as the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.
Exploration of Additional Biological Targets and Therapeutic Applications
The broader family of furo[3,2-c]pyridines has demonstrated a diverse range of biological activities, suggesting that this compound could also possess significant therapeutic potential. Hydrogenated furo[3,2-c]pyridines, for example, have shown potent antituberculosis activity. beilstein-journals.org Furthermore, arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have exhibited potential as antipsychotic agents with notable affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov
Future research should systematically screen this compound and its derivatives against a wide array of biological targets, including but not limited to:
Kinases: Given that other pyridine (B92270) and furopyridine derivatives have shown inhibitory activity against enzymes like CDK2, exploring the potential of this compound as a kinase inhibitor for anticancer therapy is a logical next step. nih.gov
G-Protein Coupled Receptors (GPCRs): The documented interaction of related compounds with serotonin and dopamine (B1211576) receptors suggests that the thione derivative could be a modulator of various GPCRs, with potential applications in neuroscience. nih.gov
Infectious Disease Targets: The antituberculosis activity of related compounds warrants the investigation of this compound against a panel of infectious agents, including bacteria, fungi, and viruses. beilstein-journals.org
Advanced Computational Modeling for Predictive Design
To accelerate the discovery of novel this compound derivatives with enhanced biological activity, advanced computational modeling will be indispensable. Molecular docking studies have already been employed to understand the binding modes of related furopyridine derivatives in the active site of enzymes like CDK2. nih.gov
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities.
Pharmacophore Modeling: Generating pharmacophore models based on known active compounds to guide the design of new derivatives with improved potency and selectivity.
Molecular Dynamics Simulations: Utilizing molecular dynamics simulations to study the dynamic behavior of the ligand-receptor complexes and to predict binding affinities more accurately.
ADMET Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the drug discovery process.
Integration of this compound into Multifunctional Molecular Architectures
The this compound scaffold can serve as a versatile building block for the construction of more complex and multifunctional molecular architectures. The thione group, in particular, offers a reactive handle for further chemical modifications.
Future research in this area could explore:
Hybrid Molecules: Synthesizing hybrid molecules that combine the this compound core with other pharmacophores to create dual-target or multi-target ligands.
Bioconjugation: Developing methods to conjugate this compound to biomolecules such as peptides, antibodies, or nanoparticles for targeted drug delivery or diagnostic applications.
Fluorescent Probes: Investigating the potential of this compound derivatives as fluorescent probes for biological imaging, leveraging the intrinsic photophysical properties that are sometimes observed in related fused heterocyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
